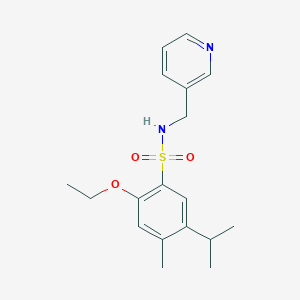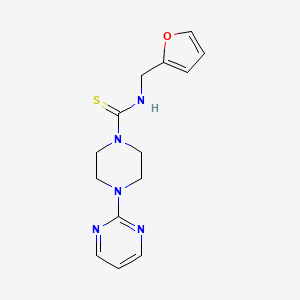![molecular formula C12H11N3O2S B5715341 N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MN-64, is a small molecule inhibitor that has been the subject of scientific research due to its potential use in the treatment of various diseases. This compound was first synthesized in 2005 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the inhibition of specific enzymes involved in various biological processes. For example, in cancer cells, this compound inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of tumors and is involved in the regulation of pH in the tumor microenvironment. In Alzheimer's disease, this compound inhibits the activity of the enzyme beta-secretase, which is involved in the formation of amyloid plaques. In Parkinson's disease, this compound inhibits the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific disease being studied. In cancer research, this compound has been shown to inhibit tumor growth and induce cell death. In Alzheimer's disease research, this compound has been shown to reduce the formation of amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Development of new analogs of this compound with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigation of the potential use of this compound in other diseases, such as diabetes and cardiovascular disease.
In conclusion, this compound is a small molecule inhibitor that has been the subject of scientific research due to its potential use in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes involved in various biological processes, and it has been shown to have various biochemical and physiological effects. While this compound has several advantages for lab experiments, further research is needed to optimize its synthesis and investigate its potential use in combination with other drugs and in other diseases.
Synthesemethoden
The synthesis of N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide involves a multi-step process that begins with the reaction of 6-methyl-2-pyridinamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to yield this compound. The synthesis of this compound has been optimized in recent years, resulting in higher yields and improved purity.
Wissenschaftliche Forschungsanwendungen
N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the formation of amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a key factor in the development of the disease.
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-10(13-8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPXNZMANZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)




